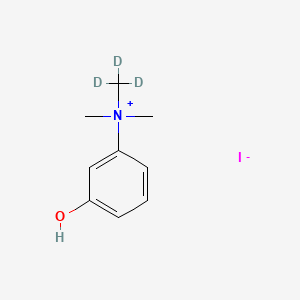

3-Hydroxyphenyltrimethylammonium-d3 iodide

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H14INO |

|---|---|

Molecular Weight |

282.14 g/mol |

IUPAC Name |

(3-hydroxyphenyl)-dimethyl-(trideuteriomethyl)azanium;iodide |

InChI |

InChI=1S/C9H13NO.HI/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,1-3H3;1H/i1D3; |

InChI Key |

KNPHMCQIKGHPRU-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C1=CC(=CC=C1)O.[I-] |

Canonical SMILES |

C[N+](C)(C)C1=CC(=CC=C1)O.[I-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Deuterated Phenyltrimethylammonium Analogs

Strategies for Site-Specific Deuteration within Phenyltrimethylammonium (B184261) Scaffolds

Achieving site-specific deuteration is crucial for tailoring the properties of phenyltrimethylammonium analogs. The two primary locations for deuterium (B1214612) incorporation are the N,N,N-trimethylammonium group and the phenyl ring.

Targeted Methyl Group Deuteration Approaches (e.g., N,N,N-trimethyl-d3)

The most direct method for introducing a trideuteromethyl group onto the nitrogen atom involves the quaternization of a suitable precursor, such as 3-(dimethylamino)phenol, with a deuterated methylating agent. The reaction, known as the Menschutkin reaction, is a bimolecular nucleophilic substitution (SN2) where the tertiary amine attacks the electrophilic methyl group. nih.govscienceinfo.com

A plausible synthetic route to 3-Hydroxyphenyltrimethylammonium-d3 iodide would start with 3-aminophenol (B1664112). This precursor can be dimethylated to form 3-(dimethylamino)phenol, which is then quaternized. For the deuterated analog, a deuterated methyl source is required for the final step.

Synthetic Pathway:

Formation of the Precursor: 3-Aminophenol can be prepared by the reduction of 3-nitrophenol (B1666305) or through the caustic fusion of 3-aminobenzenesulfonic acid. wikipedia.org

Dimethylation: The 3-aminophenol is then subjected to exhaustive methylation of the amine.

Quaternization with a Deuterated Reagent: The resulting 3-(dimethylamino)phenol is reacted with a trideuteromethylating agent, such as iodomethane-d3 (B117434) (CD3I), to yield the final product, this compound. researchgate.net This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) under heating in a sealed tube. researchgate.net

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 3-Nitrophenol | Reducing agent (e.g., H2/Pd/C) | 3-Aminophenol |

| 2 | 3-Aminophenol | Methylating agent (e.g., CH3I) | 3-(Dimethylamino)phenol |

| 3 | 3-(Dimethylamino)phenol | Iodomethane-d3 (CD3I) | This compound |

This table outlines a potential synthetic pathway for this compound.

Deuterium Incorporation into the Phenyl Moiety via Advanced Synthetic Routes

Incorporating deuterium into the phenyl ring of phenyltrimethylammonium compounds is a more complex endeavor. Acid-catalyzed hydrogen-deuterium (H-D) exchange reactions are a common strategy. nih.gov For a compound like this compound, this would likely be performed on an earlier precursor, such as 3-aminophenol, before the quaternization step. The conditions for such an exchange would need to be carefully controlled to avoid unwanted side reactions.

Another approach involves the use of deuterated starting materials in the synthesis of the aromatic ring itself, though this is often a more synthetically demanding and costly route.

Stereoselective Synthesis Approaches for Chiral Deuterated Quaternary Ammonium (B1175870) Compounds and Their Precursors

When the substituents on the nitrogen atom of a quaternary ammonium salt are different, the nitrogen atom becomes a stereocenter, leading to the possibility of enantiomers. While this compound itself is not chiral, the principles of stereoselective synthesis are critical for more complex analogs. The synthesis of chiral quaternary ammonium salts with a specific configuration at the stereogenic nitrogen center can be achieved through stereoselective synthesis and recrystallization, yielding diastereomerically and enantiomerically pure compounds. youtube.com

Recent advancements have focused on dynamic kinetic resolution for the quaternization of amines. acs.orgacs.org This approach is feasible because most tertiary amines with a stereogenic nitrogen center undergo rapid racemization at room temperature. acs.orgacs.org By using a chiral catalyst, one enantiomer of the amine reacts faster to form the quaternary ammonium salt, shifting the equilibrium and allowing for a theoretical yield of up to 100% of the desired enantiomer. acs.orgacs.org Palladium-catalyzed allylic alkylation has been shown to convert N-methyl tetrahydroisoquinolines into configurationally stable ammonium ions with high enantiomeric ratios. acs.org

Green Chemistry Principles and Sustainable Practices in Deuterated Compound Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally friendly methods. In the context of synthesizing deuterated compounds like this compound, several green chemistry principles can be applied to the N-alkylation steps. acsgcipr.org

Key green strategies include:

Use of Greener Solvents: Avoiding dipolar aprotic solvents like NMP, DMAC, and DMF when possible. acsgcipr.org

Atom Economy: Utilizing leaving groups with a molecular weight of less than 100 to maximize atom economy. acsgcipr.org

Catalytic Methods: Employing catalytic methods where applicable, using commonly available substrates. acsgcipr.orgrsc.org

Safer Reagents: Using non-hazardous nucleophiles and preferring inorganic bases over organic amines or organometallic reagents. acsgcipr.org

Stoichiometry Optimization: Optimizing the ratio of reactants to avoid excess reagents. acsgcipr.org

A notable green approach is the use of propylene (B89431) carbonate as both a reagent and a solvent for N-alkylation, which avoids the need for genotoxic alkyl halides. nih.gov Another sustainable method is the reductive N-alkylation of nitroarenes using a simple and mild system like acetic acid and zinc dust. nih.gov

Isotopic Purity Assessment and Enrichment Strategies in Deuterated Synthesis Research

The final and crucial step in the synthesis of a deuterated compound is the assessment of its isotopic purity. This ensures that the desired level of deuterium incorporation has been achieved. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A combination of ¹H NMR and ²H NMR can be used to accurately determine the isotopic abundance of deuterated compounds. nih.govwiley.com This method has been shown to be more accurate in some cases than classical ¹H NMR or MS methods alone. nih.gov In ¹H NMR, the disappearance or reduction of a signal corresponding to a proton that has been replaced by deuterium provides a clear indication of successful deuteration. ²H NMR directly detects the deuterium nuclei, confirming their presence and location in the molecule. youtube.com

High-resolution mass spectrometry (HR-MS) is another powerful tool for evaluating isotopic enrichment. rsc.org By analyzing the mass-to-charge ratio of the molecule, the presence and number of deuterium atoms can be determined. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of quaternary ammonium salts. researchgate.netnih.govnih.gov The fragmentation patterns in tandem mass spectrometry (MS/MS) can also provide information about the location of the deuterium atoms within the molecule. researchgate.net

| Analytical Technique | Information Provided |

| ¹H NMR | Disappearance/reduction of proton signals at deuterated sites. |

| ²H NMR | Direct detection and quantification of deuterium nuclei. nih.govwiley.comyoutube.com |

| High-Resolution Mass Spectrometry (HR-MS) | Accurate mass measurement to confirm isotopic composition. rsc.org |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis to locate the position of deuterium labels. researchgate.net |

This interactive table summarizes the key techniques for assessing the isotopic purity of deuterated compounds.

Application in Advanced Analytical Method Development and Validation

Development of Quantitative Mass Spectrometry Methods Utilizing 3-Hydroxyphenyltrimethylammonium-d3 Iodide as an Internal Standard

In the development of quantitative assays, particularly in bioanalysis, the use of deuterated internal standards is a common practice to compensate for potential matrix effects and to ensure the robustness of the method. reddit.comresearchgate.net For instance, in the simultaneous quantification of multiple neurotransmitters in biological samples like murine microdialysate, corresponding deuterated internal standards are employed to ensure accurate measurement. researchgate.netnih.gov Due to structural similarities, a deuterated standard for one analyte can sometimes be used as a surrogate for another, highlighting the importance of careful method validation. researchgate.net

The following table summarizes typical applications of deuterated internal standards in quantitative mass spectrometry:

| Application Area | Analyte Type | Rationale for Using Deuterated Internal Standard |

| Bioanalysis | Neurotransmitters, Drugs, Metabolites | High accuracy and precision, correction for matrix effects. scioninstruments.comresearchgate.netnih.gov |

| Environmental Analysis | Pollutants, Contaminants | Reliable quantification in complex environmental matrices. reddit.com |

| Clinical Chemistry | Biomarkers, Hormones | Minimizing variability in patient samples. reddit.commyadlm.org |

| Pharmaceutical Research | Drug metabolism studies | Accurate determination of drug and metabolite concentrations. scispace.com |

Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Parameters for Deuterated Internal Standards in Complex Research Matrices

The development of a robust LC-MS/MS method requires careful optimization of numerous parameters to achieve the desired sensitivity, selectivity, and reproducibility, especially when working with complex matrices and deuterated internal standards. chromatographyonline.comdntb.gov.ua Key instrumental parameters that are typically optimized include those related to both the liquid chromatography separation and the mass spectrometric detection. researchgate.net

Liquid Chromatography Optimization: The goal of chromatographic optimization is to achieve baseline separation of all analytes and their internal standards, which helps to minimize interferences and matrix effects. nih.gov Important parameters to consider include:

Column Chemistry: Different column stationary phases (e.g., C18, biphenyl (B1667301), PFP) are tested to find the one that provides the best separation for the target analytes. nih.govdntb.gov.ua For instance, a biphenyl column was found to be effective for the analysis of a panel of neurotransmitters. dntb.gov.ua

Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile, methanol) and additives (e.g., formic acid, ammonium (B1175870) acetate) significantly impacts peak shape and retention time. nih.govoup.com The concentration of additives is also a critical factor to optimize for achieving the best response. nih.gov

Gradient Elution: A linear gradient is often employed to separate a wide range of analytes with different polarities within a reasonable run time. oup.com

Flow Rate and Column Temperature: These parameters are adjusted to optimize separation efficiency and analysis time. nih.govoup.com

Mass Spectrometry Optimization: Optimization of MS parameters is crucial for maximizing the signal intensity of the analytes and their deuterated internal standards. This typically involves:

Ionization Source: Electrospray ionization (ESI) is commonly used for polar and ionizable compounds, and it's important to test both positive and negative polarity modes to determine the optimal setting for each analyte. chromatographyonline.comwaters.com

Ion Source Parameters: Capillary voltage, source temperature, and gas flows (nebulizer, auxiliary, and curtain gas) are optimized to ensure efficient ionization and desolvation. chromatographyonline.com

Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the preferred scan mode. This involves optimizing the precursor-to-product ion transitions for both the analyte and its deuterated internal standard. The collision energy and cell exit potential are adjusted to maximize the signal of the product ions. cerilliant.com

The following table provides an example of optimized LC-MS/MS parameters for the analysis of neurotransmitters, which would be a relevant application for a compound like this compound, a structural analog of a choline (B1196258) metabolite.

| Parameter | Optimized Value/Condition |

| Liquid Chromatography | |

| Column | Biphenyl or PFP column nih.govdntb.gov.ua |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 - 0.7 mL/min researchgate.netoup.com |

| Column Temperature | 30 - 40 °C nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | Optimized for maximum signal |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Nitrogen |

Addressing Matrix Effects and Ion Suppression in Deuterated Internal Standard Methodologies

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, represent a significant challenge in LC-MS/MS analysis. myadlm.orgwaters.com These effects can lead to either ion suppression or enhancement, ultimately affecting the accuracy and reliability of the quantitative results. waters.com Deuterated internal standards, such as this compound, are widely employed to compensate for these matrix effects. scioninstruments.comclearsynth.com The underlying principle is that the deuterated standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus maintaining a constant analyte-to-internal standard peak area ratio. chromforum.org

However, the use of deuterated standards does not always guarantee complete correction for matrix effects. myadlm.orgwaters.com One potential issue is the "deuterium isotope effect," where the deuterated compound may have a slightly different retention time than the non-deuterated analyte. researchgate.netnih.gov This slight separation can lead to differential matrix effects if the elution occurs in a region of changing ion suppression. myadlm.org This phenomenon has been observed in several studies and can compromise the accuracy of the method. waters.comresearchgate.net

Several strategies are employed to investigate and mitigate matrix effects:

Post-column Infusion: This technique involves infusing a constant flow of the analyte solution into the column effluent while injecting a blank matrix extract. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement.

Matrix Factor Calculation: This is determined by comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution.

Dilution: Diluting the sample can reduce the concentration of interfering matrix components. reddit.com

Improved Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove matrix components that cause ion suppression. scioninstruments.com

It is crucial during method validation to thoroughly assess matrix effects, even when using a deuterated internal standard, to ensure the ruggedness and reliability of the bioanalytical method. reddit.comwaters.com

Role of Deuterated Analogs in Enhancing Analytical Precision and Accuracy in Research Assays

The use of deuterated analogs as internal standards is a cornerstone for achieving high precision and accuracy in quantitative analytical assays, particularly in mass spectrometry-based methods. clearsynth.com Precision refers to the closeness of repeated measurements to each other, while accuracy indicates the closeness of a measured value to the true value. Deuterated standards contribute to both of these key analytical figures of merit.

Enhancing Precision: Deuterated internal standards help to correct for variability introduced during various stages of the analytical workflow, including:

Sample Preparation: Losses of analyte during extraction, cleanup, and reconstitution steps can be accounted for by the internal standard. scioninstruments.com

Injection Volume: Minor variations in the injected sample volume are compensated for by the ratiometric measurement. chromforum.org

Instrumental Drift: Changes in instrument sensitivity over the course of an analytical run can be normalized. chromforum.org

By correcting for these sources of random error, deuterated standards lead to a lower relative standard deviation (RSD) for repeated measurements, thus improving precision.

Enhancing Accuracy: The primary contribution of deuterated standards to accuracy is their ability to compensate for systematic errors, most notably matrix effects. clearsynth.com As the deuterated analog has nearly identical physicochemical properties to the analyte, it experiences similar ionization suppression or enhancement, leading to a more accurate determination of the analyte's true concentration. chromforum.org Furthermore, using a deuterated standard allows for the creation of calibration curves that more accurately reflect the behavior of the analyte in the complex sample matrix. clearsynth.com

Research has shown that methods employing stable isotope-labeled internal standards generally exhibit better performance in terms of bias and standard deviation compared to those using structural analogs. scispace.com This underscores the importance of using deuterated analogs like this compound for developing highly reliable and accurate quantitative research assays.

Utilization in Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation of Reaction Pathways and Molecular Interactions

While mass spectrometry is a primary application, deuterated compounds like this compound and other deuterated analogs also find utility in Nuclear Magnetic Resonance (NMR) spectroscopy for investigating reaction mechanisms and molecular interactions. acs.org The substitution of hydrogen with deuterium (B1214612) provides a powerful tool for probing specific sites within a molecule.

One key application is in kinetic isotope effect (KIE) studies. The C-D bond is stronger than the C-H bond, so reactions that involve the breaking of this bond will proceed at a slower rate for the deuterated compound. By comparing the reaction rates of the deuterated and non-deuterated analogs, researchers can gain insights into the rate-determining step of a reaction mechanism. nih.gov For example, studies on the metabolism of cyclophosphamide (B585) used ring-deuterated analogs to determine the influence of deuterium substitution on the rates of different metabolic pathways. nih.gov

Deuterium labeling can also be used to simplify complex NMR spectra. Since deuterium has a different gyromagnetic ratio and is quadrupolar, the signals from deuterated positions are not observed in a standard ¹H NMR spectrum. This can help in the assignment of signals in complex molecules. Furthermore, deuterium labeling can be used to study molecular interactions. For instance, changes in the relaxation times of deuterated positions can provide information about the dynamics and binding of a molecule to a receptor or enzyme.

Advanced 1H-14N 2D Heteronuclear Single-Quantum Coherence (HSQC) NMR for Deuterated Choline Metabolites in Research Models

A significant advancement in the study of choline metabolism involves the use of two-dimensional (2D) ¹H-¹⁴N Heteronuclear Single-Quantum Coherence (HSQC) NMR spectroscopy. acs.orgnih.govacs.org This technique is particularly powerful for simultaneously detecting and distinguishing between protonated and deuterated choline-related compounds in complex biological samples like tissue extracts. acs.orgnih.gov Choline is an essential nutrient, and its metabolism is often altered in diseases such as cancer. nih.govacs.org

The ¹H-¹⁴N HSQC method relies on two key principles:

¹H Chemical Shift Dispersion: The high sensitivity and chemical shift dispersion of ¹H NMR allow for the differentiation of various choline-containing compounds, such as choline, phosphocholine (B91661) (PC), and glycerophosphocholine (GPC). acs.orgnih.gov

¹⁴N Chemical Shift Sensitivity to Deuteration: The ¹⁴N chemical shift is sensitive to the deuteration of the nearby methyl groups in the trimethylammonium headgroup of choline. acs.orgnih.gov This allows for the clear separation of signals from the protonated and deuterated forms of each choline metabolite. biorxiv.org

This technique has been successfully applied to study the metabolism of deuterated choline in cultured cancer cells, blood plasma, and rat brain and tumor tissues. acs.orgnih.gov By quantifying both the protonated and deuterated forms of choline, PC, and GPC, researchers can calculate the fractional enrichment of the deuterated label in each metabolite. biorxiv.org This provides detailed insights into the dynamics of choline uptake and metabolism in different physiological and pathological states. nih.govacs.org

The following table presents representative data from a study using ¹H-¹⁴N HSQC to analyze choline metabolites in tumor tissue extracts, illustrating the ability to resolve and quantify both protonated and deuterated species. biorxiv.org

| Metabolite | Protonated Form (¹H/¹⁴N ppm) | Deuterated Form (¹H/¹⁴N ppm) | Fractional Enrichment (%) |

| Choline | 3.21 / -329.5 | 3.21 / -330.2 | 8.1 ± 3.7 |

| Phosphocholine | 3.23 / -329.5 | 3.23 / -330.2 | 5.4 ± 1.7 |

| Glycerophosphocholine | 3.24 / -329.5 | 3.24 / -330.2 | 4.8 ± 1.5 |

Chromatographic Separation Research Methodologies Involving Deuterated Standards

The chromatographic behavior of deuterated standards is a subject of significant research, as it can impact the accuracy of quantitative methods. oup.comnih.gov In most chromatographic systems, particularly reversed-phase liquid chromatography (RPLC), deuterated compounds tend to elute slightly earlier than their non-deuterated counterparts. chromforum.orgnih.gov This phenomenon is known as the chromatographic isotope effect.

The magnitude of this retention time shift depends on several factors, including the number and position of deuterium atoms, the nature of the stationary phase, and the mobile phase composition. oup.com While often small, this separation can be problematic if it leads to differential matrix effects, as discussed previously. researchgate.net

However, this chromatographic separation can also be exploited for research purposes. For example, normal-phase LC has been used to intentionally separate analytes from their deuterated internal standards to study the underlying molecular interactions with the stationary phase. oup.com Molecular modeling approaches have been employed in conjunction with these separation studies to better understand the forces driving the chromatographic behavior and the origins of the deuterium isotope effect. oup.com

In contrast to RPLC, other separation techniques like capillary zone electrophoresis (CZE) have shown minimal retention time shifts between deuterated and non-deuterated peptides. nih.gov This makes CZE-MS a potentially advantageous platform for quantitative proteomics using deuterium-labeled standards, as it minimizes the risk of quantification bias due to chromatographic shifts. nih.gov

The study of the chromatographic properties of deuterated standards like this compound is crucial for developing robust and accurate analytical methods and for gaining a deeper understanding of the fundamental principles of chromatographic separation.

Mechanistic and Biochemical Research Applications in Vitro and Model System Focus

Investigation of Enzyme-Substrate Interactions Using Deuterated Probes in Cell-Free Systems

Deuterated analogs of enzyme substrates, such as 3-Hydroxyphenyltrimethylammonium-d3 iodide, are instrumental in studying enzyme-substrate interactions in simplified, cell-free environments. These systems, often composed of purified or reconstituted enzymes and substrates, allow researchers to observe molecular interactions without the complexities of a cellular environment.

The substitution of hydrogen with deuterium (B1214612) in a substrate molecule, like in deuterated choline (B1196258) analogs, can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgwikipedia.org This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. wikipedia.orgprinceton.edu Consequently, if the cleavage of this bond is the rate-determining step of an enzymatic reaction, the reaction will proceed more slowly with the deuterated substrate. princeton.edunih.gov The magnitude of the KIE provides valuable information about the transition state of the reaction and can help to elucidate the reaction mechanism. nih.govresearchgate.net

For instance, studies on choline oxidase, an enzyme that catalyzes the oxidation of choline, have utilized deuterated choline to investigate its mechanism. nih.gov The observed KIEs indicate that the C-H bond cleavage is a key, rate-limiting step in the catalytic process. nih.gov A significant primary KIE suggests that the hydrogen is transferred in the rate-determining step, providing insight into the enzyme's catalytic strategy. nih.govresearchgate.net

Table 1: Illustrative Kinetic Isotope Effects (KIEs) for Enzyme-Catalyzed Reactions with Deuterated Choline Analogs

| Enzyme | Substrate/Deuterated Analog | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

| Choline Oxidase | Choline / [1,2-²H₄]-Choline | 12.4 (at low pH) | C-H bond cleavage is rate-limiting. | nih.gov |

| Enzalutamide Metabolism (in vitro) | Enzalutamide / d₃-Enzalutamide | ~2 | Deuteration slows N-demethylation. | nih.gov |

This table provides illustrative examples of how KIEs are used to deduce mechanistic details. The values are context-dependent and serve to demonstrate the principles of the technique.

In reconstituted systems, where purified enzymes are embedded in artificial membranes or vesicles, deuterated substrates and inhibitors are used to determine key kinetic parameters such as Kₘ (Michaelis constant) and kₖat (catalytic rate constant). By comparing the kinetics of the deuterated versus the non-deuterated compounds, researchers can gain a deeper understanding of how the enzyme binds its substrate and converts it to product. researchgate.net These studies can also reveal how inhibitors interact with the enzyme and interfere with its function. The use of deuterated compounds can help to distinguish between different inhibitory mechanisms.

Receptor Binding and Ligand-Target Interaction Research in In Vitro Systems

Isotopically labeled ligands, including deuterated compounds, are fundamental tools in receptor binding assays. labome.comgiffordbioscience.comnih.gov These assays are crucial for characterizing the interaction between a ligand, such as a drug or neurotransmitter, and its receptor. giffordbioscience.comnih.gov In a typical in vitro binding assay, a radiolabeled or isotopically labeled ligand is incubated with a preparation of membranes or cells that express the target receptor. labome.comnih.gov By measuring the amount of bound ligand at different concentrations, researchers can determine the affinity of the ligand for the receptor (Kᵢ or Kₐ) and the density of receptors in the tissue (Bₘₐₓ). giffordbioscience.comnih.gov

The use of a deuterated standard like this compound in conjunction with a non-deuterated ligand in competitive binding assays allows for precise quantification by mass spectrometry. This approach avoids the hazards associated with radioligands and can provide high sensitivity and reproducibility. labome.comnih.gov Stable isotope labeling can also be employed to investigate changes in protein conformation upon ligand binding. nih.gov

Cellular Uptake and Transport Mechanism Studies in Model Cell Culture Systems

Model cell culture systems are indispensable for studying the mechanisms by which compounds like choline and its analogs are transported into and out of cells. researchgate.netnih.govportacelltec.de Deuterated tracers, such as deuterated choline, are employed to monitor these transport processes. nih.gov Cells are incubated with the deuterated compound, and at various time points, the intracellular and extracellular concentrations of the tracer are measured, often using mass spectrometry. researchgate.net

These studies allow researchers to identify the specific transporter proteins responsible for the uptake and efflux of the compound. portacelltec.deionbiosciences.com By using cell lines that overexpress or lack certain transporters, the role of individual transporters can be elucidated. portacelltec.de Furthermore, the kinetics of transport, including the rate of uptake and the capacity of the transport system, can be determined. nih.gov This information is critical for understanding how cells acquire essential nutrients like choline and how drugs are delivered to their intracellular targets.

Metabolomic Research Methodologies Utilizing Deuterated Tracers for Pathway Elucidation in In Vitro Models

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological system. nih.govspringernature.com Deuterated tracers are powerful tools in metabolomics for elucidating metabolic pathways. nih.govspringernature.comresearchgate.net This approach, often referred to as stable isotope-resolved metabolomics (SIRM), involves introducing a deuterated substrate into a cell culture or model organism and then tracking the incorporation of the deuterium label into downstream metabolites. nih.govspringernature.com

By analyzing the mass isotopomer distribution of various metabolites using techniques like mass spectrometry, researchers can map the flow of atoms through metabolic networks. researchgate.netacs.org This provides a dynamic view of metabolism that is not attainable with traditional metabolomics approaches that only provide a static snapshot of metabolite levels. springernature.com

Deuterated choline analogs are particularly useful for tracing the intricate pathways of choline metabolism. researchgate.netbiorxiv.org Choline is a vital nutrient that is metabolized into several important compounds, including phosphocholine (B91661), phosphatidylcholine (PC), and betaine. nih.govresearchgate.net In in vitro and ex vivo studies, cultured cells or excised tissues are incubated with deuterated choline, and the appearance of the deuterium label in its various metabolites is monitored over time. frontiersin.orgnih.gov

This technique has been instrumental in demonstrating that choline is metabolized via two major pathways: the cytidine (B196190) diphosphate (B83284) (CDP)-choline pathway for the synthesis of PC, and the oxidation pathway to form betaine. researchgate.net Furthermore, by using specifically labeled deuterated choline (e.g., d9-choline), it is possible to distinguish between the de novo synthesis of PC and the remodeling of existing phospholipids. researchgate.net These studies have provided significant insights into how choline metabolism is regulated and how it is altered in disease states such as cancer. nih.govnih.gov

Table 2: Tracing Choline Metabolism with Deuterated Analogs

| Deuterated Tracer | Model System | Key Metabolites Traced | Research Finding | Reference |

| d9-Choline | Folate-compromised men (ex vivo plasma analysis) | d9-PtdCho, d3-PtdCho, d9-Betaine | Choline is a source of methyl groups for de novo PtdCho synthesis via the PEMT pathway. | researchgate.net |

| ¹¹C-D4-Choline | Human colon HCT116 xenografts in mice (in vivo/ex vivo) | Labeled phosphocholine, Labeled betaine | Deuteration provides some protection against oxidation to betaine. | nih.gov |

| ²H₉-Choline | Rat glioblastoma model (in vivo/ex vivo) | ²H-tCho (total choline pool), Phosphocholine, Glycerophosphocholine | High uptake and metabolism of deuterated choline in tumors compared to normal brain. | frontiersin.org |

| d9-Choline Chloride | Healthy adults (in vivo plasma analysis) | D9-choline, D9-betaine, D9-PC, D9-lyso-PC | Different choline supplements lead to distinct metabolic fates and plasma profiles. | nih.gov |

This table summarizes key findings from studies using deuterated choline to trace its metabolic fate in various models, highlighting the versatility of this technique.

Computational Chemistry and Modeling Approaches

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of Deuterated Analogs

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By incorporating deuterium (B1214612) into the simulation, researchers can analyze its effect on the conformational landscape and interactions of 3-Hydroxyphenyltrimethylammonium-d3 iodide.

The primary influence of deuteration in MD simulations stems from the increased mass of deuterium (2.014 amu) compared to protium (B1232500) (1.008 amu). This mass difference directly affects the vibrational frequencies of bonds involving deuterium. uni-muenchen.de In classical MD simulations using standard force fields, this mass change alters the dynamics of the system. For instance, the velocity and momentum of the deuterated groups will differ from their non-deuterated counterparts at the same kinetic energy, which can lead to subtle changes in conformational sampling and transport properties like diffusion.

Reactive force fields, such as ReaxFF, have been specifically parameterized to model isotope-exchange reactions, for example in systems containing hydrogen and deuterium. nih.gov These specialized force fields can accurately model the breaking and forming of bonds, making them suitable for studying the stability and exchange reactions of deuterated compounds. nih.gov Studies on other systems, like silver iodide, have used MD simulations to calculate properties such as the mean square displacement (MSD) and velocity autocorrelation function (VAF), which reveal how ion mobility and transport properties are affected by the system's composition and temperature. mdpi.com Similar approaches could be applied to understand how the deuterated trimethylammonium group affects the solvation and interaction of this compound with its environment.

Table 1: Illustrative Comparison of Simulated Transport Properties This table illustrates the type of data that can be obtained from MD simulations, comparing a hypothetical protiated compound with its deuterated analog. Specific values for this compound would require a dedicated simulation study.

| Property | Protiated Analog (H) | Deuterated Analog (D) | Expected Impact of Deuteration |

| Diffusion Coefficient (D) | Higher | Lower | Slower diffusion due to increased mass. |

| Vibrational Frequency (C-X bond) | Higher | Lower | C-D bonds vibrate at a lower frequency than C-H bonds. |

| Radial Distribution Function g(r) | Peak at r₁ | Peak at r₁' (r₁ ≈ r₁') | Minimal change in average intermolecular distances. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions in Deuterated Systems

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and predicting the reactivity of molecules. mit.edu While the electronic structure is largely unaffected by isotopic substitution under the Born-Oppenheimer approximation, the vibrational properties and resulting reactivity can be significantly different.

The most prominent effect of deuteration is on the zero-point vibrational energy (ZPVE) of the molecule. A C-D bond has a lower ZPVE than a C-H bond because of the heavier deuterium atom. This difference in ZPVE can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction changes upon isotopic substitution. If a C-H bond is broken in the rate-determining step of a reaction, the reaction will typically be slower for the deuterated compound. Quantum chemical calculations can predict the magnitude of the KIE by computing the vibrational frequencies of the reactants and the transition state. acs.org

For this compound, DFT calculations can be used to compute the vibrational frequencies, providing a theoretical infrared (IR) and Raman spectrum. researchgate.net These calculations show a dramatic shift to lower frequencies for vibrational modes involving the deuterated methyl groups compared to the non-deuterated compound. uni-muenchen.de This information is crucial for interpreting experimental spectra and confirming successful deuteration. Furthermore, electronic reactivity descriptors, such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps, can be calculated to predict how the molecule will interact with other species, although these electronic properties are not significantly altered by deuteration itself. researchgate.net

Table 2: Calculated Vibrational Frequency Comparison for C-H vs. C-D Stretching Based on general principles and data from similar calculations. uni-muenchen.demit.edu

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) for C-H | Typical Calculated Wavenumber (cm⁻¹) for C-D | Approximate Ratio (ν_CH / ν_CD) |

| Symmetric Stretch | ~2900 - 3000 | ~2100 - 2200 | ~1.35 - 1.41 libretexts.org |

| Asymmetric Stretch | ~3000 - 3100 | ~2200 - 2300 | ~1.35 - 1.41 libretexts.org |

Prediction of Spectroscopic Signatures for Deuterated Compounds to Aid Research Design

A primary application of computational chemistry in the study of deuterated compounds is the prediction of their spectroscopic signatures. This is invaluable for planning experiments and interpreting results. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H NMR) is a direct way to confirm deuteration. wikipedia.org While ¹H and ²H NMR chemical shifts are very similar, the ²H nucleus has a spin I=1 and a smaller gyromagnetic ratio, resulting in broader signals and different coupling patterns compared to ¹H NMR. wikipedia.orgsigmaaldrich.com Computational software can predict NMR chemical shifts with good accuracy, helping to assign peaks in experimental spectra. srce.hr The replacement of hydrogen with deuterium also eliminates H-H coupling and simplifies the ¹H NMR spectrum in adjacent parts of the molecule, an effect that can be predicted and used for structural elucidation. studymind.co.uk

Vibrational Spectroscopy (IR and Raman): As mentioned previously, DFT calculations can provide theoretical vibrational spectra. mit.edu The substitution of hydrogen with deuterium leads to a significant downshift in the vibrational frequencies of the affected bonds. libretexts.org For this compound, the C-D stretching and bending vibrations of the trimethylammonium-d3 group are predicted to appear at much lower wavenumbers than the corresponding C-H vibrations. uni-muenchen.de This predictable shift is a powerful tool for confirming the site of deuteration and assessing the isotopic purity of a sample.

Table 4: Predicted vs. General Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Feature for -N(CH₃)₃ group | Predicted Feature for -N(CD₃)₃ group | Experimental Utility |

| ¹H NMR | Sharp singlet (~3.0-3.5 ppm) | Peak absent | Confirms replacement of protons. libretexts.org |

| ¹³C NMR | Quartet (due to ¹³C-¹H coupling) | Septet (due to ¹³C-²H coupling), lower intensity | Confirms C-D bond, shows characteristic coupling. |

| ²H NMR | No signal | Signal present (~3.0-3.5 ppm) | Directly detects the deuterium label. wikipedia.org |

| IR Spectroscopy | C-H stretch (~2900-3000 cm⁻¹) | C-D stretch (~2100-2200 cm⁻¹) | Confirms presence of C-D bonds via isotopic shift. libretexts.org |

Future Research Avenues and Methodological Advancements

Integration of 3-Hydroxyphenyltrimethylammonium-d3 Iodide into Novel High-Throughput Screening Research Platforms for Mechanistic Studies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and toxicology. nih.govnih.gov The integration of this compound into HTS platforms could offer a more nuanced understanding of acetylcholinesterase inhibition.

Future research could focus on developing HTS assays that utilize this deuterated compound to investigate the kinetics of inhibitor binding and the mechanism of action of novel, unlabeled AChE inhibitors. By serving as an internal standard, it can improve the accuracy and reproducibility of quantitative HTS (qHTS) assays designed to screen large chemical libraries for potential neuroactive compounds. nih.gov

Several established HTS methods for AChE inhibition, such as colorimetric and fluorometric assays, could be adapted for these mechanistic studies. nih.govbioassaysys.comattogene.comsigmaaldrich.com For instance, in a competitive binding assay format, the displacement of unlabeled inhibitors by this compound could be precisely quantified using mass spectrometry, providing detailed information about inhibitor potency and binding dynamics.

Table 1: Potential HTS Platforms for Mechanistic Studies with this compound

| Assay Type | Detection Method | Potential Application with Deuterated Compound |

| Competitive Binding Assay | LC-MS/MS | Quantify the displacement of unlabeled AChE inhibitors to determine binding affinity and kinetics. |

| Enzyme Activity Assay | Colorimetric/Fluorometric | Serve as a reference standard for calibrating enzyme inhibition curves and improving data quality. |

| Cell-Based Assay | High-Content Imaging/MS | Trace the uptake and intracellular localization of the inhibitor in neuronal cell models. |

Development of Advanced Bioanalytical Techniques for Complex Biological Matrices in Research Settings

The quantification of quaternary ammonium (B1175870) compounds in complex biological matrices like plasma, urine, and tissue homogenates presents analytical challenges. nih.govrsc.org As a stable isotope-labeled internal standard, this compound is ideally suited to address these challenges, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. scispace.comkcasbio.comnih.gov

Future research should focus on the development and validation of robust bioanalytical methods using this deuterated standard. walshmedicalmedia.comb-ac.co.uk This would enable more accurate and precise quantification of its unlabeled counterpart and other related AChE inhibitors in preclinical and in vitro research settings. The use of a SIL internal standard is critical for correcting for matrix effects, variations in sample extraction, and instrument response, leading to more reliable data. kcasbio.comnih.govresearchgate.net

Advanced techniques such as ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) can offer high sensitivity and specificity for the detection of this compound and its unlabeled analog. nih.govb-ac.co.uk Methodological advancements could also explore novel sample preparation techniques to enhance recovery from complex matrices.

Exploring New Applications as Research Probes in Neurochemical or Membrane Biology Studies (In Vitro)

The unique properties of this compound make it an attractive candidate for use as a research probe in fundamental neurochemical and membrane biology studies.

In neurochemical research, this deuterated compound could be used to study the distribution and density of acetylcholinesterase in different brain regions in vitro. Furthermore, isotopically labeled compounds are increasingly used in advanced imaging techniques. For example, while beyond the scope of this specific deuterium-labeled compound, related positron emission tomography (PET) tracers are used to map acetylcholinesterase activity in the brain. wikipedia.org This highlights the potential for isotopically labeled molecules to provide insights into neurodegenerative diseases. wikipedia.org

In membrane biology, future studies could employ this compound to investigate its interaction with and transport across biological membranes. nih.govnih.gov As a quaternary ammonium salt, its passage across the lipid bilayer is expected to be limited, making it a useful tool for studying the properties of membrane transporters that may be involved in its uptake. Stable isotope dilution mass spectrometry is an emerging technique for the quantification of membrane transporter proteins, a field where labeled substrates could be highly valuable. nih.gov

Methodological Innovations in Isotopic Labeling and Detection for Complex Biological Systems Research

The field of isotopic labeling is continually evolving, with ongoing innovations in both the synthesis of labeled compounds and their detection. chemicalsknowledgehub.commusechem.comsolubilityofthings.com Future research in this area could focus on several aspects related to this compound.

Methodological innovations in synthesis could explore more efficient and cost-effective ways to introduce the deuterium (B1214612) label at specific positions within the molecule. simsonpharma.comrsc.org The position of the isotopic label can be crucial, as it can influence the compound's metabolic stability due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow metabolism. nih.govgabarx.com

In terms of detection, advancements in high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy offer exciting possibilities. chemicalsknowledgehub.comacs.org HRMS allows for the highly accurate determination of isotopic enrichment and can help to distinguish the labeled compound from its metabolites in complex biological systems. chemicalsknowledgehub.com Deuterium metabolic imaging (DMI) is an emerging non-ionizing imaging technique that uses deuterated substrates to map metabolic processes, suggesting future potential for advanced in vivo applications of such compounds. nih.gov

Q & A

Q. What are the primary analytical techniques for confirming the structural integrity and deuteration level of 3-Hydroxyphenyltrimethylammonium-d3 iodide?

Answer: A multi-technique approach is recommended:

- X-ray diffraction (XRD): Resolves crystallographic parameters, including iodide counterion arrangement and molecular packing, as validated for tetragonal mercuric iodide .

- ATR-FTIR spectroscopy: Identifies functional groups (e.g., C-D stretches at ~2100 cm⁻¹) and hydrogen bonding interactions .

- High-resolution mass spectrometry (HRMS): Confirms exact mass (e.g., [M-I]⁺ peak) and deuteration ratio (>98% isotopic purity) .

- ²H NMR spectroscopy: Conducted at high field strength (>400 MHz) to resolve deuterium signals and minimize overlap .

| Technique | Key Parameter | Detection Limit | Sample Prep |

|---|---|---|---|

| XRD | Crystallinity | 5% amorphous content | Single crystal |

| HRMS | Isotopic purity | 0.1% D/H ratio | 0.1 mg/mL in MeOH |

Q. What safety protocols are critical for handling this compound?

Answer:

- PPE: Nitrile gloves (tested for iodide permeability), sealed goggles, and lab coats to prevent dermal exposure .

- Ventilation: Use fume hoods during weighing to avoid inhalation of particulate matter .

- Spill management: Neutralize with 10% sodium thiosulfate to reduce iodide reactivity, followed by inert absorbents (vermiculite) .

- Storage: Amber glass under argon at 4°C to prevent photodegradation and moisture absorption .

Q. What synthetic routes are effective for preparing quaternary ammonium iodide salts like this compound?

Answer:

- Deuterated precursor strategy: React 3-hydroxyphenyltrimethylammonium bromide with deuterated methyl iodide (CD₃I) under phase-transfer catalysis (e.g., benzyltrimethylammonium hydroxide) .

- Isotopic exchange: Treat non-deuterated analogs with D₂O under basic conditions, though this risks incomplete deuteration .

- Purification: Recrystallize from ethanol/water (3:1 v/v) to remove residual iodide salts .

Q. How is this compound utilized in isotopic labeling studies?

Answer:

- NMR internal standard: Deuterated ammonium groups serve as chemical shift references in ¹H NMR .

- Mass spectrometry: Acts as a stable isotope-labeled internal standard for quantifying non-deuterated analogs in biological matrices .

- Kinetic isotope effect (KIE) studies: Compare reaction rates between deuterated and protiated forms to probe mechanisms .

Q. What methods quantify this compound in solution?

Answer:

- Iodometric titration: React with chlorine water to liberate iodine, then titrate with Na₂S₂O₃ (starch indicator) .

- HPLC-UV: Use a C18 column (mobile phase: 60% MeCN/40% 10 mM NH₄OAc) with detection at 254 nm .

- LC-HRMS: Quantify via [M-I]⁺ ion (m/z 186.1352) with deuterated internal standards .

Advanced Research Questions

Q. How do deuterium isotopic effects influence kinetic and thermodynamic studies involving this compound?

Answer:

- KIE measurement: Compare activation energies (ΔΔG‡) for reactions (e.g., hydrolysis) between deuterated and protiated forms using Arrhenius plots .

- Thermodynamic stability: Assess via differential scanning calorimetry (DSC) to detect deuterium-induced lattice energy changes .

- Computational modeling: Pair DFT calculations with experimental data to predict isotopic effects on bond dissociation energies .

Q. How can computational methods (e.g., DFT) complement experimental characterization?

Answer:

- Electronic structure: DFT predicts charge distribution in the quaternary ammonium group and iodide interactions .

- Vibrational modes: Compare computed IR spectra (e.g., C-D stretches) with experimental ATR-FTIR to validate deuteration .

- Reactivity: Simulate transition states for iodide displacement reactions to guide synthetic optimization .

Q. How to resolve discrepancies between NMR and MS data in deuteration level analysis?

Answer:

- Source identification: Check for proton-deuterium exchange in NMR solvents (e.g., D₂O vs. CDCl₃) .

- MS calibration: Use isotopically resolved standards to correct for adduct formation (e.g., [M+Na]⁺ interference) .

- Cross-validation: Combine ²H NMR integration with HRMS isotopic pattern deconvolution .

Q. What strategies mitigate iodide interference in spectroscopic analyses?

Answer:

- Counterion replacement: Precipitate iodide with AgNO₃ and reconstitute the ammonium salt with non-interfering anions (e.g., PF₆⁻) .

- Background subtraction: For FTIR, collect a baseline with KI to isolate ammonium-specific signals .

- Crystallographic masking: In XRD, use anomalous scattering to distinguish iodide from organic components .

Q. How to assess isotopic purity and prevent deuterium exchange in aqueous solutions?

Answer:

- Lyophilization stability test: Store deuterated compound in H₂O at 25°C for 24h, then analyze by HRMS to detect H/D exchange .

- Buffered conditions: Use pD-adjusted solutions (e.g., pD 7.4 with DCl/NaOD) to minimize exchange .

- Isotopic tracer studies: Introduce ¹H₂O and monitor deuterium loss via time-resolved ²H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.